molecular formula C14H18N2O4S B2961182 2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid CAS No. 1158134-27-0

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid

Cat. No. B2961182
CAS RN: 1158134-27-0
M. Wt: 310.37
InChI Key: SGOHYMBUGONIQR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics .


Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It would typically include the starting materials, reagents, catalysts, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo, including its reactivity with other substances and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties, as well as its chemical stability and reactivity .

Scientific Research Applications

Environmental Science

Lastly, the environmental fate and transport of this compound could be studied. Understanding how it degrades or persists in various environments could inform its safe use and disposal, ensuring minimal ecological impact.

Each of these applications would require rigorous research and validation to determine the compound’s suitability and effectiveness. The potential for “2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid” in these fields is based on its chemical structure and the functional groups present, which suggest a range of possible interactions and activities within biological and chemical systems .

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and other hazards, as well as precautions for handling and storage .

properties

IUPAC Name

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-14(18)12-15-7-9-16(10-8-15)21(19,20)11-6-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,17,18)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHYMBUGONIQR-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]acetic acid

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